molecular formula C12H26N2 B13009467 N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine

Cat. No.: B13009467
M. Wt: 198.35 g/mol
InChI Key: MYMABUQQEZBLRB-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine is a branched aliphatic diamine featuring a dimethylamino group at the first nitrogen (N1) and a 3-methylcyclohexyl substituent at the third nitrogen (N3). Its molecular formula is C12H26N2, with a molecular weight of 198.35 g/mol and a purity of 98% (commercial grade) . The compound is structurally characterized by a propane-1,3-diamine backbone, where steric and electronic properties are modulated by the bulky 3-methylcyclohexyl group and electron-donating dimethylamino moiety.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N',N'-dimethyl-N-(3-methylcyclohexyl)propane-1,3-diamine

InChI

InChI=1S/C12H26N2/c1-11-6-4-7-12(10-11)13-8-5-9-14(2)3/h11-13H,4-10H2,1-3H3

InChI Key

MYMABUQQEZBLRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NCCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine typically involves the reaction of 3-methylcyclohexylamine with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. Catalysts such as Raney nickel may be used to enhance the reaction efficiency. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Amine oxides

    Reduction: Secondary or primary amines

    Substitution: Corresponding substituted amines

Scientific Research Applications

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex amine structures.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. It binds to the active sites of enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Diversity

  • Aliphatic vs. N1,N3-Di(pyridin-2-yl)propane-1,3-diamine incorporates pyridinyl groups, enabling coordination to metal centers (e.g., Cu(II)) for catalytic applications .

Backbone Modifications

  • Chain Length and Flexibility :
    • Shorter backbones (e.g., ethane-1,2-diamine derivatives) limit conformational flexibility, whereas propane-1,3-diamine derivatives (like the target compound) offer greater rotational freedom, influencing binding affinity in biological systems .

Enzyme Inhibition

  • N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine () inhibits aminoglycoside-modifying enzyme ANT(2′), likely via competitive binding to the enzyme’s active site .

Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine 3-methylcyclohexyl, dimethylamino 198.35 High hydrophobicity; discontinued product
N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine Cyclohexyl, dimethylaminopropyl ~213.37 (calculated) ANT(2′) enzyme inhibition
N1,N1-Dimethyl-N3-(2,4,6-tribromo-3-methoxyphenethyl)propane-1,3-diamine Tribromo-methoxyphenethyl 470.93 Antitrypanosomal lead candidate
[LECuCl2] Pyridinylmethylene, dimethylamino 325.72 Polymerization catalysis
N1,N3-Di(pyridin-2-yl)propane-1,3-diamine Pyridinyl ~216.28 (calculated) Metal coordination, nucleophilic amination

Biological Activity

N1,N1-Dimethyl-N3-(3-methylcyclohexyl)propane-1,3-diamine (CAS No. 1021064-64-1) is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing available data from multiple studies to provide a comprehensive overview.

  • Molecular Formula : C12H26N2
  • Molecular Weight : 198.35 g/mol
  • Structure : The compound features a dimethylamino group and a cyclohexyl moiety, which may influence its interaction with biological targets.

Anticancer Activity

Research on similar compounds indicates that modifications in the amine structure can lead to significant anticancer properties. For example, tridentate ligands with similar structural motifs have shown moderate cytotoxic effects against various cancer cell lines, such as Hep-G2 cells. These findings suggest that this compound could exhibit similar activities due to its structural analogies .

Neuroprotective Effects

Compounds with tertiary amines have been studied for their neuroprotective properties. The presence of a dimethylamino group may enhance the ability of this compound to cross the blood-brain barrier, potentially leading to applications in treating neurodegenerative diseases .

In Vitro Studies

A study investigating the cytotoxicity of related amines showed that compounds with similar structures inhibited cell growth in various cancer cell lines. The methodology typically involves:

  • Cell Culture : Utilizing Hep-G2 or other cancer cell lines.
  • Treatment : Exposing cells to varying concentrations of the compound.
  • Assessment : Measuring cell viability using assays such as MTT or Alamar Blue.

The results indicated a dose-dependent response, highlighting the potential for further exploration of this compound in anticancer therapy.

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity of similar compounds to target proteins such as topoisomerase II. These studies utilize:

  • Docking Software : Tools like AutoDock or Vina to simulate interactions.
  • Target Proteins : Identifying key residues involved in binding.

Such studies suggest that modifications in the alkyl chain can significantly alter binding affinities and biological activity .

Summary of Findings

Activity Observation Reference
Anticancer ActivityModerate cytotoxicity against Hep-G2 cells
Neuroprotective PotentialPossible due to blood-brain barrier permeability
Molecular DockingSignificant binding affinity predicted for topoisomerase II

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